molecular formula C13H15NO3 B1140484 (Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE CAS No. 102245-00-1

(Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE

Cat. No.: B1140484
CAS No.: 102245-00-1
M. Wt: 233.2631
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Description

Contextualizing Dehydroamino Acid Derivatives as Chiral Precursors

α,β-Dehydroamino acids are a class of non-proteinogenic amino acids characterized by a carbon-carbon double bond between the α and β positions of the amino acid scaffold. nih.govresearchgate.net This structural feature renders the α-carbon planar and thus prochiral, making these molecules ideal precursors for asymmetric synthesis. researchgate.net They are found in a variety of naturally occurring peptides, many of which exhibit significant biological activities, including antibiotic, antifungal, and antitumor properties. nih.gov

The synthetic utility of dehydroamino acid derivatives lies in their ability to undergo a range of chemical transformations, most notably stereoselective addition reactions across the double bond. nih.gov The catalytic asymmetric hydrogenation of these substrates is one of the most direct and atom-economical methods for producing enantiomerically pure α-amino acids, which are fundamental components of numerous pharmaceuticals and biologically active molecules. researchgate.netwiley-vch.de The N-acyl group, commonly an acetamido group, and the carboxylate function are crucial as they act as coordinating sites, enabling the substrate to chelate to a chiral metal catalyst and thereby facilitating highly controlled stereo-differentiation during the hydrogenation process.

Significance of (Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE as a Key Building Block in Asymmetric Synthesis

This compound is a specific and important example of an N-acylated dehydroamino acid ester. Its structure is analogous to the widely studied (Z)-methyl 2-acetamido-3-phenylacrylate, also known as methyl (Z)-acetamidocinnamate. researchgate.netnih.govnih.gov The significance of this compound stems from its role as a prochiral substrate in the catalytic asymmetric synthesis of a non-natural amino acid, p-methyl-phenylalanine, in its optically active form.

The hydrogenation of the C=C double bond in this compound creates a new stereogenic center at the α-carbon. The primary challenge and area of intense research is to control this reaction to produce one enantiomer in high excess over the other. This is achieved by using a homogeneous transition-metal catalyst, typically based on rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. nih.govacs.org The specific geometry of the substrate, particularly the (Z)-configuration, is critical for achieving the necessary chelation to the metal center, which in turn dictates the facial selectivity of the hydrogen addition. The p-tolyl group, an aryl substituent, influences the electronic and steric properties of the substrate, impacting its interaction with the chiral catalyst and the ultimate enantioselectivity of the reaction. Consequently, this compound serves as an important benchmark substrate for evaluating the efficacy of newly developed chiral catalysts.

Historical Overview of Research on Dehydroamino Acid Esters

Research on the asymmetric hydrogenation of dehydroamino acid esters is a field with a rich history, dating back several decades. wiley-vch.denih.gov A landmark achievement that catalyzed progress in this area was the work of William S. Knowles and his team at Monsanto Company in the 1970s. nih.gov They developed a rhodium-based catalyst featuring the chiral diphosphine ligand, DIPAMP. This catalytic system was successfully applied to the commercial production of the anti-Parkinson's drug, L-DOPA, through the asymmetric hydrogenation of a dehydroamino acid precursor. This industrial application provided powerful validation for the potential of asymmetric catalysis and earned Knowles a share of the 2001 Nobel Prize in Chemistry. sigmaaldrich.com

This pioneering work sparked a massive wave of research focused on the design and synthesis of new chiral phosphine ligands to improve upon the enantioselectivities and catalytic activities first demonstrated by Knowles. nih.govacs.org This led to the development of a vast library of privileged ligand families, including DIOP, CHIRAPHOS, BINAP, DuPHOS, and Josiphos, among many others. acs.org These ligands, featuring different types of chirality (central, axial, or planar) and diverse structural backbones, have enabled the highly enantioselective hydrogenation of a broad spectrum of dehydroamino acid esters and other prochiral alkenes. acs.orgnih.gov

Scope and Objectives of Research on this compound

The ongoing research involving this compound and related dehydroamino acid esters is driven by several key objectives aimed at advancing the field of asymmetric synthesis.

Development of Novel High-Performance Catalysts : A primary goal is the rational design and synthesis of new chiral ligands. nih.gov Researchers aim to create catalysts that provide exceptionally high enantioselectivities (often >99% ee) and high catalytic activity for the hydrogenation of substrates like this compound. sigmaaldrich.comacs.org This includes exploring different metal centers, such as rhodium, iridium, and ruthenium, and various ligand architectures. wiley-vch.deacs.orgnih.gov

Mechanistic Understanding : A deep understanding of the reaction mechanism is crucial for the rational design of better catalysts. acs.org Research focuses on identifying and characterizing the key catalytic intermediates and transition states in the hydrogenation cycle. Techniques such as NMR spectroscopy and DFT computations are employed to elucidate how the chiral ligand, metal, and substrate interact to determine the stereochemical outcome. nih.govacs.org

Broadening Substrate Scope : While this compound is a specific target, the ultimate aim is to develop catalytic systems that are versatile. The knowledge gained from studying its hydrogenation is used to create catalysts that are effective for a wide variety of dehydroamino acid derivatives and other functionalized alkenes, thus providing general and reliable methods for the synthesis of diverse chiral molecules. acs.orgnih.gov

Research Findings: Asymmetric Hydrogenation Data

The following tables present representative data from the literature on the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters, illustrating the performance of various chiral phosphine ligands.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
Chiral LigandConversion (%)Enantiomeric Excess (% ee)Reference
PhthalaPhos Ligand 1>9998 nih.gov
PhthalaPhos Ligand 2>9997 nih.gov
PhthalaPhos Ligand 3>99>99 nih.gov
Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Chiral LigandConversion (%)Enantiomeric Excess (% ee)Reference
PhthalaPhos Ligand 4>9998 nih.gov
PhthalaPhos Ligand 5>9999 nih.gov
BenzP*>99>99 acs.org

Properties

CAS No.

102245-00-1

Molecular Formula

C13H15NO3

Molecular Weight

233.2631

Synonyms

(Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE

Origin of Product

United States

Synthetic Methodologies for Z Methyl 2 Acetamido 3 P Tolylacrylate

Established Synthetic Pathways for Dehydroamino Acid Esters

The synthesis of α,β-dehydroamino acid esters is a well-established field in organic chemistry, with several classical and modern methods at the disposal of synthetic chemists. These methods provide the foundational strategies that can be adapted for the specific synthesis of (Z)-methyl 2-acetamido-3-p-tolylacrylate.

Two of the most prominent and historically significant methods are the Erlenmeyer-Plöchl reaction and the Horner-Wadsworth-Emmons (HWE) reaction . The Erlenmeyer-Plöchl reaction, first reported in the late 19th century, involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a base, typically sodium acetate (B1210297). This reaction proceeds through an azlactone intermediate, which is subsequently ring-opened to yield the dehydroamino acid derivative. wikipedia.orgresearchgate.net

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, offers another powerful tool for the formation of the carbon-carbon double bond in dehydroamino acid esters. wikipedia.org This reaction employs a stabilized phosphonate (B1237965) carbanion which reacts with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction is that the byproducts are water-soluble, facilitating purification of the desired product. organic-chemistry.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires the careful selection of starting materials and reaction conditions to ensure the desired regiochemistry and, crucially, the (Z)-stereochemistry of the double bond.

Condensation Reactions in the Formation of this compound

The Erlenmeyer-Plöchl reaction is a direct method for the synthesis of the target molecule. This would involve the condensation of p-tolualdehyde with N-acetylglycine . The resulting azlactone can then be treated with methanol (B129727) under basic or acidic conditions to yield methyl 2-acetamido-3-p-tolylacrylate. The stereochemical outcome of the reaction, however, can be a mixture of (Z) and (E) isomers, and often favors the thermodynamically more stable (Z)-isomer, particularly after isomerization of the initially formed E-isomer.

Reactant 1Reactant 2ReagentsProductNotes
p-TolualdehydeN-AcetylglycineAcetic anhydride, Sodium acetate4-(4-Methylbenzylidene)-2-methyloxazol-5(4H)-oneFormation of the azlactone intermediate.
4-(4-Methylbenzylidene)-2-methyloxazol-5(4H)-oneMethanolBase (e.g., NaOCH3) or Acid (e.g., H2SO4)This compoundRing-opening of the azlactone.

Olefination Strategies for this compound Precursors

The Horner-Wadsworth-Emmons reaction provides a versatile alternative for the synthesis of this compound. This approach would utilize the reaction between p-tolualdehyde and a phosphonate reagent such as methyl 2-acetamido-2-(dialkoxyphosphoryl)acetate . The choice of the phosphonate reagent and the reaction conditions, including the base and solvent, are critical for controlling the stereoselectivity of the olefination. researchgate.net

Regio- and Stereoselective Control in the Synthesis of this compound

Achieving high (Z)-selectivity is a key challenge in the synthesis of the target molecule. In the context of the Horner-Wadsworth-Emmons reaction, modifications to the phosphonate reagent can significantly influence the Z:E ratio of the product. For instance, the use of phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(trifluoroethyl)phosphonates (Still-Gennari modification), can favor the formation of the (Z)-alkene. wikipedia.orgresearchgate.net The choice of base and cation can also play a role, with certain combinations promoting the formation of the kinetic (Z)-product over the thermodynamic (E)-product. wikipedia.org

For condensation reactions like the Erlenmeyer-Plöchl synthesis, the initial product is often the (E)-isomer, which can be isomerized to the more stable (Z)-isomer under the reaction conditions or during workup. Careful control of the reaction time and temperature can be used to optimize the yield of the desired (Z)-isomer.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. For the synthesis of dehydroamino acid esters, several green chemistry approaches have been explored. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net

Another promising area is the use of alternative solvent systems. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green and recyclable alternatives to traditional volatile organic solvents. researchgate.net The application of these greener methodologies to the synthesis of this compound could offer significant advantages in terms of sustainability and efficiency.

Green ApproachReactionPotential Advantages
Microwave-assisted synthesisErlenmeyer-Plöchl reactionReduced reaction times, potentially higher yields.
Deep Eutectic Solvents (DES)Horner-Wadsworth-Emmons reactionUse of a recyclable, non-toxic solvent system.
Catalytic methodsCondensation of p-tolualdehyde and N-acetylglycine derivativeReduced waste from stoichiometric reagents.

Catalytic Asymmetric Transformations of Z Methyl 2 Acetamido 3 P Tolylacrylate

Asymmetric Hydrogenation of (Z)-METHYL 2-ACETAMIDO-3-P-TOLYLACRYLATE

The addition of molecular hydrogen across the carbon-carbon double bond of this compound in the presence of a chiral catalyst is a highly effective method for the synthesis of the corresponding chiral α-amino acid ester. The success of this transformation is heavily reliant on the choice of the transition metal and the chiral ligand, which together form the active catalyst. Rhodium and iridium complexes have been extensively studied for this purpose.

Chiral Rhodium Catalysis in the Hydrogenation of this compound

Rhodium-based catalysts, particularly those featuring chiral phosphine (B1218219) ligands, have been at the forefront of asymmetric hydrogenation for several decades. Their high efficiency and selectivity have made them the catalysts of choice for the hydrogenation of a wide array of dehydroamino acid derivatives.

The development of novel chiral phosphine ligands has been a major driving force in the advancement of rhodium-catalyzed asymmetric hydrogenation. The design of these ligands often focuses on creating a well-defined and rigid chiral environment around the metal center to maximize stereochemical control. Two primary classes of chiral phosphine ligands are prevalent: those with chirality at a backbone and P-chiral ligands with stereogenic phosphorus atoms.

A notable approach to the synthesis of P-chiral phosphine ligands involves the use of phosphine-boranes as intermediates. nih.govnih.govnih.gov This method allows for the stereospecific synthesis of optically pure P-chiral phosphines, which are often crystalline and less sensitive to air oxidation. nih.gov For instance, unsymmetrical hybrid phosphine-aminophosphine ligands have been synthesized from readily available and inexpensive starting materials like (S)-1-phenylethylamine in a concise manner. nih.govlookchem.com

Another successful design strategy involves the creation of supramolecular ligands. For example, a library of 19 binol-derived chiral monophosphites containing a phthalic acid diamide (B1670390) group, known as PhthalaPhos, has been designed and synthesized in a four-step process. nih.govresearchgate.net These ligands are designed to engage in hydrogen-bonding interactions, which can play a crucial role in the catalytic cycle. nih.govresearchgate.net

The synthesis of these ligands often involves multi-step sequences, starting from commercially available chiral precursors. For example, new phosphine-aminophosphine ligands have been prepared from (S)-1-phenylethylamine. nih.govlookchem.com The modular nature of many ligand syntheses allows for the creation of libraries of ligands with varying steric and electronic properties, which can then be screened for optimal performance in a specific catalytic reaction. nih.govresearchgate.net

The architecture of the chiral ligand is paramount in determining the enantioselectivity of the hydrogenation reaction. The steric and electronic properties of the ligand, as well as the chelate ring size in bidentate ligands, all play a significant role. researchgate.net

For the hydrogenation of dehydroamino acid esters similar to this compound, such as methyl (Z)-2-acetamidocinnamate, a variety of chiral phosphine ligands have demonstrated high enantioselectivities. While specific data for the p-tolyl substrate is not always available, the results for these analogous substrates provide valuable insights. For instance, the use of supramolecular ligands like PhthalaPhos has shown excellent enantioselectivity, with several members of the ligand library affording >94% ee for methyl (Z)-2-acetamidocinnamate. nih.govresearchgate.net

The table below presents data for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate, a close analog of this compound, with various chiral ligands.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate

Chiral Ligand Solvent Pressure (atm) Temperature (°C) Conversion (%) ee (%) Reference
PhthalaPhos Ligand Library Various - - >95 >94 nih.govresearchgate.net
Phosphine-Aminophosphine Ligand CH2Cl2 10 Room Temp - up to 97 lookchem.com
Phosphine-Phosphite Ligands Various - - - up to 97.5 researchgate.net

It has been observed that for some phosphine-phosphite ligands, an increase in the length of the ligand backbone leads to an increase in both activity and enantioselectivity in the hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester. researchgate.net This highlights the intricate relationship between ligand structure and catalytic outcome. The nature of the substituent on the aryl ring of the substrate can also influence the enantioselectivity. acs.orgacs.org

The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives has been a subject of intense investigation. While specific studies on this compound are limited, the general mechanistic principles are well-established for this class of substrates. The prevailing "unsaturated" pathway involves the initial coordination of the olefin to the rhodium catalyst, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

A key aspect of the enantioselection is the formation of diastereomeric catalyst-substrate complexes. It is often the less abundant but more reactive diastereomer that leads to the major enantiomer of the product. rsc.org The amide carbonyl group of the substrate plays a crucial role in coordinating to the rhodium center, forming a chelate ring that helps to lock the substrate into a specific conformation. acs.org

Computational studies on related systems have shed light on the role of non-covalent interactions, such as hydrogen bonding, in stabilizing the transition states and influencing enantioselectivity. nih.govresearchgate.net For instance, with PhthalaPhos ligands, hydrogen bonding between the diamide group of the ligand and the substrate is believed to contribute significantly to the high stereoselectivity. nih.govresearchgate.net Mechanistic investigations using deuterium (B1214612) labeling have also been employed to probe the reaction pathway. nih.gov These studies often reveal a complex interplay of steric and electronic factors that govern the stereochemical outcome of the reaction. acs.org

Chiral Iridium Catalysis in the Hydrogenation of this compound

While rhodium catalysts have been historically dominant, iridium-based catalysts have emerged as powerful alternatives for the asymmetric hydrogenation of a variety of substrates, including dehydroamino acid derivatives.

The development of iridium-based catalysts has often focused on overcoming the limitations of rhodium catalysts, such as substrate scope and sensitivity to functional groups. Chiral P,N-ligands, such as those derived from pyridine-aminophosphine scaffolds, have been successfully applied in iridium-catalyzed asymmetric hydrogenations. nih.gov

The development of iridium catalysts often involves the synthesis of robust complexes that can operate under mild conditions. For example, iridium(III) complexes bearing chiral cyclopentadienyl (B1206354) ligands have been developed for the asymmetric hydrogenation of other challenging substrates. nih.gov The modular synthesis of ligands, allowing for the rapid screening of a library of catalysts, has also been a key strategy in the development of effective iridium-based hydrogenation catalysts. researchgate.net

Substrate-Catalyst Interactions in Ir-Catalyzed Hydrogenation

The enantioselectivity in the iridium-catalyzed hydrogenation of enamides like this compound is governed by subtle interactions between the substrate and the chiral catalyst. Iridium catalysts, particularly those with P,N-ligands such as PHOX (phosphine-oxazoline), have proven effective for the hydrogenation of non-chelating olefins. nih.gov

Theoretical studies on similar systems provide insight into the controlling factors. For Ir-(PHOX) catalysts, the hydrogenation is understood to proceed through an Ir(III)/Ir(V) catalytic cycle. nih.govacs.org The crucial step for determining the final stereochemistry is the migratory insertion of the olefin into the Ir-H bond. The substrate can coordinate to the metal center from two different faces (re- or si-face), leading to two diastereomeric pathways. The energy difference between the transition states of these pathways dictates the enantiomeric excess (ee) of the product.

A key factor influencing this energy difference is the steric repulsion between the substrate and the chiral ligand. acs.org In the case of Ir-(PHOX) catalysts, significant steric interactions occur between the substituents on the substrate and the oxazoline (B21484) ring of the ligand. acs.org For a substrate like this compound, the p-tolyl group and the acetamido group must orient themselves to minimize steric clash with the bulky groups on the PHOX ligand. This preferred orientation locks the substrate into a specific conformation for the hydride transfer, thereby favoring the formation of one enantiomer over the other. Computational models have shown that for accurate prediction of enantioselectivity, the full structures of both the catalyst and the substrate must be considered, as simplified models fail to capture these critical steric interactions. acs.org

Chiral Ruthenium Catalysis in the Hydrogenation of this compound

While iridium catalysts are prominent, chiral ruthenium catalysts represent a powerful alternative for the asymmetric hydrogenation of enamides. Although specific studies focusing exclusively on the Ru-catalyzed hydrogenation of this compound are not extensively documented, the well-established reactivity of Ru catalysts with analogous enamides and β-keto esters provides a strong basis for understanding their potential.

The mechanism for Ru-catalyzed hydrogenation often differs from that of iridium. For the widely used Ru-BINAP system, the reaction in a protic solvent like methanol (B129727) is proposed to follow a monohydride pathway. researchgate.net This mechanism involves the formation of a ruthenium hydride species, which then coordinates with the enamide. A key step is the migratory insertion of the olefin into the Ru-H bond, which proceeds through a five-membered metallacycle intermediate. researchgate.net The stereochemical outcome is determined during this irreversible, rate-determining step.

Ruthenium-Based Catalysts for Asymmetric Hydrogenation of Similar Substrates

The efficacy of chiral ruthenium catalysts has been demonstrated across a range of substrates structurally related to this compound. The Ru-BINAP catalyst system is a benchmark in asymmetric hydrogenation. For instance, Ru(OAc)₂(S-BINAP) catalyzes the hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid to produce (S)-Naproxen with high optical purity. researchgate.netnptel.ac.in Similarly, Ru/TsDPEN catalysts (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have been widely applied to the asymmetric hydrogenation of various N-heterocycles. ajchem-b.com

These catalysts typically feature a ruthenium(II) center complexed with a chiral diphosphine ligand. The geometry and electronic properties of this ligand are paramount in creating a chiral environment that effectively differentiates between the two prochiral faces of the substrate. The success of these systems with a variety of α,β-unsaturated carbonyl compounds and enamides suggests their applicability to the title compound, with the expectation of achieving high conversion and enantioselectivity under optimized conditions. nptel.ac.inajchem-b.com

Table 1: Examples of Ru-Catalyzed Asymmetric Hydrogenation of Similar Substrates

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
2-(6′-methoxy-2′-naphthyl)acrylic acidRu(OAc)₂(S)-BINAP(S)-Naproxen98% nptel.ac.in
Sodium β-keto sulfonatesBINAP/Ru(II) complexesβ-hydroxy sulfonatesup to 97% researchgate.net
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen](R)-phenylethanol82% nih.gov
2-(pyridine-2-yl)quinoline derivativesRu/TsDPENChiral N,P-ligandsHigh ajchem-b.com

Heterogeneous Catalysis in the Asymmetric Hydrogenation of this compound

The development of heterogeneous catalysts for asymmetric hydrogenation is a significant goal, as it facilitates catalyst separation and recycling, making processes more economical and sustainable. For enamide hydrogenation, this has been achieved by immobilizing established homogeneous catalysts onto solid supports.

One successful approach involves covalently linking BINAP-based ligands to a silica (B1680970) surface. rsc.org The resulting material can then be complexed with rhodium or ruthenium precursors to generate a solid-supported catalyst. These immobilized catalysts have been effectively used in the asymmetric hydrogenation of enamides and β-keto esters. rsc.org Importantly, these catalysts can be recovered and reused for multiple cycles with minimal loss of activity or enantioselectivity, combining the benefits of homogeneous catalysis (high selectivity) with the practical advantages of heterogeneous systems. rsc.org

Another strategy involves the physical occlusion of a chiral catalyst within a polymer matrix. For example, a Rh–MeDuPHOS complex has been successfully entrapped in a polydimethylsiloxane (B3030410) (PDMS) film. rsc.org This heterogeneous system was active for the asymmetric hydrogenation of methyl 2-acetamidoacrylate in an aqueous medium, demonstrating that effective catalysis can occur even when the active species is confined within a support material. rsc.org These examples pave the way for developing robust, recyclable catalysts for the production of chiral amines from substrates like this compound.

Influence of Reaction Parameters on Asymmetric Hydrogenation Efficiency

The efficiency and selectivity of the asymmetric hydrogenation of this compound are highly dependent on the specific reaction conditions employed. Parameters such as solvent, temperature, and hydrogen pressure can have a profound impact on both the rate of reaction and the enantiomeric excess of the product.

Solvent Effects on Enantioselectivity and Conversion

The choice of solvent can influence catalytic activity and enantioselectivity through various mechanisms, including catalyst solubility, substrate-catalyst interactions, and stabilization of transition states. In the cobalt-catalyzed asymmetric hydrogenation of enamides, protic solvents such as methanol and ethanol (B145695) were found to provide the highest yields and enantiomeric purities. acs.orgprinceton.edu This suggests that the solvent may participate in the catalytic cycle, potentially through hydrogen bonding or proton transfer steps.

For iridium-catalyzed systems, it has been shown that hydrogenations can be performed in environmentally benign solvents like methanol and ethyl acetate (B1210297) without a discernible loss of selectivity. nih.gov In some Ru-BINAP catalyzed hydrogenations of enamides, tetrahydrofuran (B95107) (THF) has been used effectively. nptel.ac.in The optimal solvent is often system-specific, depending on the combination of the metal, ligand, and substrate. A screening of solvents is therefore a critical step in the optimization of any new asymmetric hydrogenation process.

Temperature and Pressure Optimization in Catalytic Processes

Temperature and hydrogen pressure are critical variables that can dramatically alter the outcome of an asymmetric hydrogenation. While higher temperatures generally increase reaction rates, they can sometimes have a detrimental effect on enantioselectivity by providing enough thermal energy to overcome the energy difference between the diastereomeric transition states. In some cases, very mild conditions are effective; certain ruthenium pincer complexes can hydrogenate amides at room temperature and moderate H₂ pressures (5–10 bar). nih.gov

The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent. researchgate.netescholarship.org In the Rh-catalyzed hydrogenation of one enamide, increasing H₂ pressure led to a decrease in ee, while for another, it caused an increase. researchgate.netescholarship.org This has been attributed to a shift in the rate-determining step of the catalytic cycle. For some Ir-catalyzed hydrogenations of cyclic enamides, a decrease in H₂ pressure to as low as 3 bar resulted in improved enantioselectivity. nih.gov This highlights that simply increasing pressure to accelerate the reaction is not always the optimal strategy for achieving high stereoselectivity. Careful optimization of both temperature and pressure is essential to balance reactivity with selectivity for a given catalytic system.

Table 2: Influence of Pressure on Enantioselectivity for Enamide Hydrogenation

Catalyst SystemSubstratePressure Change (bar)Effect on Enantiomeric Excess (ee)Reference
[Rh(Me-BPE)]⁺Methyl 2-acetamidoacrylate2 → 4194% → 56% researchgate.netescholarship.org
[Rh(Me-BPE)]⁺Ethyl 4-methyl-3-acetamido-2-pentanoate2 → 4120% → 70% researchgate.netescholarship.org
MaxPHOX-IrCyclic EnamidesHigh → 3Increase in ee nih.gov
Catalyst Loading and Substrate-to-Catalyst Ratio

In the realm of asymmetric catalysis, the efficiency of a reaction is not only measured by its enantioselectivity and yield but also by the amount of catalyst required. Catalyst loading, typically expressed as a mole percentage (mol %) relative to the substrate, and the substrate-to-catalyst (S/C) ratio are critical parameters that dictate the practicality and economic viability of a synthetic method, especially on an industrial scale.

Research into the asymmetric hydrogenation of prochiral enamides, such as derivatives of methyl 2-acetamidoacrylate, provides insights into typical catalyst loadings. For instance, in the hydrogenation of related aromatic ketones, chiral ruthenium(II) catalysts have demonstrated high efficiency, allowing for substrate-to-catalyst molar ratios of 1000-3000 at 10 atm of H₂ and up to 7000 at 100 atm, while achieving high enantiomeric excesses. nih.gov For the asymmetric hydrogenation of 5-methylenhydantoin, a substrate with a tetrasubstituted alkene moiety, catalyst loading could be decreased to as low as 0.2 mol%, corresponding to a high substrate/catalyst ratio of 500/1, without significant loss of enantioselectivity.

While specific data for this compound is not extensively documented in readily available literature, the trends observed for analogous substrates, such as methyl (Z)-α-acetamidocinnamate, are informative. In rhodium-catalyzed asymmetric hydrogenations of these related compounds, catalyst loadings are often in the range of 0.5 to 1 mol%. However, highly active catalyst systems can operate at much lower loadings, sometimes down to 0.01 mol% or even lower, achieving high turnover numbers (TON) and turnover frequencies (TOF).

The optimization of catalyst loading and S/C ratio is a balancing act. Lowering the catalyst concentration can reduce costs and minimize the contamination of the product with residual metal, which is particularly crucial for pharmaceutical applications. However, excessively low catalyst loadings may lead to longer reaction times, incomplete conversion, or a decrease in enantioselectivity. The stability of the catalyst under the reaction conditions also plays a significant role; a highly stable catalyst can maintain its activity and selectivity over a longer period, thus allowing for a lower initial loading. The choice of solvent, temperature, and pressure are all interdependent parameters that must be co-optimized with the catalyst loading to achieve the best results.

The following table illustrates typical catalyst loadings and S/C ratios found in the asymmetric hydrogenation of analogous dehydroamino acid derivatives.

Catalyst SystemSubstrateCatalyst Loading (mol %)S/C RatioEnantiomeric Excess (ee %)
Rh(I)-PhosphineMethyl (Z)-α-acetamidocinnamate0.5 - 1.0100 - 200>95
Ru(II)-DiamineAromatic Ketones0.03 - 0.13000 - 7000~97
Pd(0)-Phosphoramidite5-Methylenhydantoin0.2500>90

This table presents representative data for analogous substrates to infer potential conditions for this compound.

Other Stereoselective Reactions Involving this compound

Beyond the well-established method of asymmetric hydrogenation, the unique structural motif of this compound, featuring an electron-deficient double bond, makes it a versatile substrate for a variety of other stereoselective transformations. These alternative reactions provide access to a broader range of chiral synthons with diverse functionalities.

Asymmetric Hydrosilylation or Hydroboration Approaches

Asymmetric hydrosilylation and hydroboration represent powerful methods for the enantioselective introduction of silyl (B83357) and boryl groups, respectively, across the double bond of the acrylate (B77674). These transformations are valuable as the resulting chiral organosilanes and organoboranes are versatile intermediates that can be further elaborated into a wide array of functional groups, including alcohols, amines, and halides, with retention of stereochemical integrity.

For substrates like this compound, a rhodium or copper-based catalyst, in conjunction with a chiral ligand, would typically be employed for asymmetric hydrosilylation. The reaction would proceed via the addition of a hydrosilane (e.g., diphenylsilane (B1312307) or trichlorosilane) across the C=C bond. The choice of catalyst, ligand, and silane (B1218182) is crucial for controlling the regioselectivity (α- vs. β-addition) and, most importantly, the enantioselectivity.

Similarly, asymmetric hydroboration, often catalyzed by rhodium or iridium complexes with chiral phosphine ligands, involves the addition of a borane (B79455) reagent (e.g., catecholborane or pinacolborane). Subsequent oxidation of the resulting organoborane, typically with alkaline hydrogen peroxide, would yield the corresponding chiral β-hydroxy amino acid derivative. The stereochemical outcome is dictated by the chiral environment created by the metal-ligand complex during the hydroboration step.

Enantioselective Epoxidation or Dihydroxylation of the Acrylate Moiety

The electron-deficient nature of the double bond in this compound makes it a suitable candidate for enantioselective epoxidation and dihydroxylation reactions. These transformations introduce oxygen-containing functionalities, leading to chiral epoxy esters and diols, which are valuable precursors for complex molecules.

Enantioselective epoxidation can be achieved using various catalytic systems. For electron-deficient olefins, nucleophilic epoxidizing agents, such as chiral hydroperoxides in the presence of a base or the use of chiral catalysts like organocatalysts (e.g., chiral ketones for dioxirane-mediated epoxidation), are often effective. The resulting chiral epoxide is a highly versatile intermediate, amenable to ring-opening reactions with a range of nucleophiles to afford various β-functionalized amino acid derivatives.

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective dihydroxylation of olefins. researchgate.netnih.gov This reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. researchgate.netnih.gov The choice of the chiral ligand dictates which face of the acrylate is hydroxylated, allowing for predictable and high levels of stereocontrol. The application of the Sharpless AD to this compound would yield a chiral dihydroxy amino acid derivative, a valuable building block for the synthesis of natural products and pharmaceuticals. nih.gov

Derivatization with Chiral Auxiliaries for Stereocontrol

An alternative strategy to catalyst-controlled stereoselective reactions is the use of chiral auxiliaries. In this approach, the prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.

For this compound, the ester or amide functionality could be modified to incorporate a chiral auxiliary. For example, the methyl ester could be transesterified with a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or an Evans auxiliary-derived alcohol. The steric bulk and conformational rigidity of the chiral auxiliary would then bias the approach of a reagent to one of the two diastereotopic faces of the double bond.

This strategy can be applied to a variety of reactions, including conjugate additions, cycloadditions, and radical additions. For instance, a chiral auxiliary-derivatized acrylate could undergo a diastereoselective conjugate addition of a Gilman reagent or a Michael addition of a nucleophile. The stereoselectivity of the reaction is often high, and the resulting product, after cleavage of the auxiliary, would be obtained in high enantiomeric purity. The predictability and often high diastereoselectivities make this a reliable method for asymmetric synthesis, although it is less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.

The following table summarizes the potential outcomes of these alternative stereoselective reactions on this compound.

Reaction TypeReagents/CatalystPotential Chiral Product
Asymmetric HydrosilylationChiral Rh/Cu catalyst, HSiR₃Chiral β-silyl amino acid derivative
Asymmetric HydroborationChiral Rh/Ir catalyst, HBpinChiral β-hydroxy amino acid derivative
Enantioselective EpoxidationChiral catalyst, oxidantChiral 2,3-epoxy-2-acetamido ester
Asymmetric DihydroxylationOsO₄, Chiral Ligand (AD-mix)Chiral 2,3-dihydroxy-2-acetamido ester
DerivatizationChiral Auxiliary, ReagentDiastereomerically enriched adduct

Advanced Applications of Z Methyl 2 Acetamido 3 P Tolylacrylate in Synthetic Chemistry

Precursor for the Synthesis of Chiral α-Amino Acids

The most prominent application of (Z)-methyl 2-acetamido-3-p-tolylacrylate is in the asymmetric synthesis of chiral α-amino acids. The exocyclic double bond of this dehydroamino acid derivative is perfectly poised for stereoselective transformations, most notably asymmetric hydrogenation.

Synthesis of p-Tolylalanine Derivatives

This compound is an ideal precursor for the synthesis of both L- and D-p-tolylalanine, a chiral non-proteinogenic amino acid. The primary method for this transformation is asymmetric hydrogenation, which utilizes a chiral catalyst to selectively add hydrogen across the double bond, thereby creating a single enantiomer of the product with high fidelity.

Rhodium and iridium complexes featuring chiral phosphine (B1218219) ligands are highly effective for this purpose. For instance, rhodium catalysts armed with chiral, electron-donating phosphine ligands are known to readily reduce dehydroamino acids. nih.gov The selection of the chiral ligand is critical for achieving high enantioselectivity. Research on analogous substrates, such as methyl (Z)-2-acetamido-3-phenylacrylate, has demonstrated that catalysts like Rh-(R,SP)-JosiPhos can furnish the desired chiral α-amino acid esters in high yields (92-98%) and with excellent enantioselectivities (up to 99% ee). buchler-gmbh.com This method provides an efficient and direct route to optically pure p-tolylalanine derivatives under mild reaction conditions. buchler-gmbh.com

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Dehydroamino Acid Esters

Catalyst/Ligand SystemSubstrate TypeSolventYield (%)Enantiomeric Excess (ee %)
[Rh((R,R)-DIPAMP)]β-aryl-α-(acylamino)acrylateMethanol (B129727)High>95%
Rh-(R,SP)-JosiPhos ComplexTetrasubstituted dehydroamino acid estersToluene92-98%>99%
Ir/P-chiral 1-phosphanorbornaneMethyl (Z)-2-acetamido-3-phenylacrylateDichloromethaneHighup to 50%

Note: Data is based on results from analogous substrates and represents typical outcomes for this class of reaction. nih.govbuchler-gmbh.comnih.gov

Role in the Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome, are crucial building blocks for creating novel peptides and other biologically active molecules. mdpi.com They are found in many natural products and are used to design peptides with enhanced stability, specific conformations, or unique functionalities. mdpi.com The synthesis of p-tolylalanine from this compound is a prime example of creating a valuable non-proteinogenic amino acid.

The incorporation of hydrophobic amino acids, such as phenylalanine and its derivatives like p-tolylalanine, has been shown to be associated with enhanced anti-inflammatory and antioxidant activities in bioactive peptides. mdpi.comnih.gov The p-methyl group on the phenyl ring of p-tolylalanine can alter the steric and electronic properties of the amino acid compared to phenylalanine, influencing how it interacts with biological targets. Once synthesized, the p-tolylalanine can be protected with standard groups like Fmoc (9-fluorenylmethyloxycarbonyl) and incorporated into peptide chains using well-established techniques like solid-phase peptide synthesis (SPPS). nih.govmdpi.com

Building Block for Complex Natural Products and Pharmaceutical Intermediates

Chiral α-amino acids are fundamental components of a vast array of natural products and pharmaceuticals. p-Tolylalanine, synthesized from this compound, serves as a versatile building block for more complex molecular architectures. The presence of a hydrophobic, aromatic side chain is a common feature in many bioactive compounds, and the ability to introduce a para-substituted phenyl ring allows for fine-tuning of a molecule's properties.

For example, peptides containing modified aromatic amino acids can exhibit unique biological activities. Thiophenylalanine, another non-proteinogenic amino acid, has been incorporated into peptides to act as a hybrid of tyrosine and cysteine, showcasing how modifying the phenyl ring can impart novel functions. nih.gov Similarly, p-tolylalanine can be incorporated into peptide sequences to create novel inhibitors of protein-protein interactions or to develop new therapeutic agents. For instance, enhancing the activity of known peptide drugs, such as p53 peptide inhibitors of MDM2, can be achieved through conjugation with other peptide sequences, a strategy where novel amino acids like p-tolylalanine could be employed. organic-chemistry.org The synthesis of such complex peptides is often achieved through methods like solid-phase peptide synthesis, where custom amino acid derivatives are sequentially added to a growing peptide chain. mdpi.comrsc.org

Utilization in Cascade or Multicomponent Reactions

The α,β-unsaturated ester moiety in this compound makes it a versatile substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular scaffolds in a single step from three or more reactants, which is highly desirable in medicinal chemistry and drug discovery. nih.gov

Dehydroamino acids (dhAAs) can function as "chemical multi-tools" due to the reactivity of their carbon-carbon double bond. nih.gov This bond can participate as a 2π component in various cycloaddition reactions, such as [2+2+2] cycloadditions with diynes mediated by rhodium complexes to form complex cyclic structures. nih.gov Furthermore, the double bond is an excellent Michael acceptor. This reactivity can be harnessed in cascade sequences where a conjugate addition is followed by an intramolecular cyclization. For example, copper-catalyzed cascade reactions involving the conjugate reduction of α,β-unsaturated esters followed by an aldol (B89426) reaction and lactonization have been developed to create functionalized lactones. nih.gov It is conceivable that this compound could participate in similar organocatalyzed cascade reactions, such as a Michael addition of a nucleophile followed by a cyclization, to generate highly substituted heterocyclic systems. buchler-gmbh.com

While dehydroamino esters are not typical substrates for classic MCRs like the Ugi or Passerini reactions, which require carbonyl and isocyanide components, their derivatives can be. nih.govorganic-chemistry.org More importantly, the inherent reactivity of the unsaturated system allows it to be a key player in novel MCRs and cascade processes designed to build molecular complexity efficiently.

Theoretical and Computational Investigations of Z Methyl 2 Acetamido 3 P Tolylacrylate Transformations

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of catalytic reaction mechanisms. For the asymmetric hydrogenation of enamides like (Z)-methyl 2-acetamido-3-p-tolylacrylate, these calculations map out the entire reaction landscape, identifying key intermediates and transition states.

While direct computational studies on the p-tolyl derivative are not extensively available in the public domain, a wealth of information can be gleaned from studies on analogous compounds, such as (Z)-methyl 2-acetamidocinnamate (the phenyl analogue) and methyl 2-acetamidoacrylate. The electronic and steric influence of the p-tolyl group—an electron-donating and bulkier substituent compared to a phenyl group—can be inferred from these related systems.

The enantioselectivity in the asymmetric hydrogenation of enamides is determined at the turnover-limiting step, which is typically the migratory insertion of the olefin into a metal-hydride bond or the subsequent reductive elimination. Transition state analysis via DFT calculations is crucial for understanding the origins of this selectivity.

In rhodium-catalyzed hydrogenations of enamides with chiral diphosphine ligands, the substrate coordinates to the rhodium center in a bidentate fashion through the C=C double bond and the amide carbonyl oxygen. acs.org The subsequent oxidative addition of hydrogen leads to a dihydrido-rhodium intermediate. The relative energies of the diastereomeric transition states leading to the (R) and (S) products determine the enantiomeric excess.

Computational studies on related enamides have shown that non-covalent interactions between the substrate and the chiral ligand in the transition state are critical for stereodifferentiation. nih.gov For this compound, the p-tolyl group would play a significant role in these interactions. Its steric bulk would influence the preferred binding orientation of the substrate to the catalyst, while its electron-donating nature could modulate the electronic properties of the olefinic bond, potentially affecting the activation barrier of the insertion step.

Similarly, in cobalt-catalyzed asymmetric hydrogenations, computational studies have explored different mechanistic pathways, including Co(0)/Co(II) redox cycles and non-redox Co(II) mechanisms. acs.orgresearchgate.net The transition states in these systems also reveal the importance of substrate-ligand interactions in achieving high enantioselectivity. The presence of protic solvents, like methanol (B129727), has been shown to be crucial in stabilizing transition states through hydrogen bonding, a factor that would also be relevant for the hydrogenation of this compound. acs.orgresearchgate.net

The complete catalytic cycle for the asymmetric hydrogenation of enamides has been extensively modeled using DFT. The generally accepted mechanism for rhodium-catalyzed systems involves several key steps: substrate binding, oxidative addition of H₂, migratory insertion, and reductive elimination. acs.org DFT calculations have established that for many enamide substrates, the migratory insertion step is the rate-determining and enantio-determining step. acs.org

The potential energy profile for the rhodium-catalyzed hydrogenation of a model enamide is endergonic for the formation of the dihydride intermediate, which is formed rapidly and reversibly. acs.org The subsequent migratory insertion to form an alkyl hydride complex represents the highest barrier in the catalytic cycle. acs.org

The general sequence can be summarized as:

Coordination: The enamide coordinates to the Rh(I) center.

Oxidative Addition: Molecular hydrogen adds to the rhodium complex, forming a dihydrido-Rh(III) intermediate.

Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the enamide, forming a rhodium-alkyl intermediate. This step is typically turnover-limiting.

Reductive Elimination: The second hydride ligand combines with the α-carbon, leading to the saturated product and regenerating the Rh(I) catalyst.

The p-tolyl group in this compound is expected to influence the energetics of these steps. Its electron-donating nature could increase the electron density on the double bond, potentially affecting the strength of its coordination to the metal center and the barrier for migratory insertion.

Molecular Modeling and Docking Studies of Catalyst-Substrate Interactions

Molecular modeling and docking studies are powerful tools for visualizing and quantifying the interactions between a catalyst and a substrate. These methods are particularly useful in the rational design of chiral ligands for asymmetric catalysis.

The success of asymmetric hydrogenation of enamides heavily relies on the design of the chiral ligand. A vast library of chiral phosphine (B1218219) ligands has been developed and successfully applied in the hydrogenation of dehydroamino acid esters. nih.govscite.ai Computational studies play a key role in this design process by predicting which ligands will provide the best steric and electronic match for a given substrate to achieve high enantioselectivity.

For a substrate like this compound, an effective chiral ligand must create a chiral pocket that preferentially accommodates one of the two prochiral faces of the olefin. The p-tolyl group is a key determinant of the substrate's shape and must be considered in the design of the ligand.

Computational studies on rhodium complexes with chiral ligands have shown that hydrogen bonding between the ligand and the substrate can play a significant role in orienting the substrate within the catalytic pocket, leading to enhanced enantioselectivity. nih.gov Ligands incorporating hydrogen bond donors or acceptors can therefore be rationally designed to complement the amide functionality of the enamide substrate.

The following table presents a selection of chiral ligands that have been successfully employed in the asymmetric hydrogenation of related dehydroamino acid esters, along with the enantiomeric excesses (ee) achieved.

LigandSubstrateCatalyst SystemEnantiomeric Excess (ee %)
PhthalaPhos nih.govMethyl (Z)-2-acetamidocinnamateRhodium>94
SKP-Rh complex nih.gov2-substituted dehydromorpholinesRhodiumup to 99
(R,R)-QuinoxP* organic-chemistry.orgAromatic α-dehydroamino acid estersRh/CuHigh
PhBPE acs.orgEnamidesCobaltHigh

These examples demonstrate the high levels of enantioselectivity that can be achieved with carefully designed chiral ligands. The rational design of new ligands for the specific hydrogenation of this compound would benefit from computational modeling of the catalyst-substrate complexes to optimize steric and electronic complementarity.

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of both the substrate and the catalyst-substrate complex is a critical factor in asymmetric catalysis. The preferred conformation of this compound will influence how it interacts with the chiral catalyst.

Theoretical analyses of α,β-dehydroamino acid esters have revealed that these molecules have a considerable tendency to adopt planar conformations. nih.gov For derivatives with a Z-configuration at the double bond, steric hindrance between the side chain and the N-acetyl group can influence the preferred conformation.

A systematic theoretical analysis of model Ac-ΔXaa-OMe molecules (where ΔXaa is a dehydroamino acid residue) has shown that the (Z)-ΔAbu residue, which is structurally similar to the p-tolyl derivative, has conformational dispositions that differ from the (E)-isomer. nih.gov The low-energy conformation β2 is a characteristic feature of dehydroamino acid esters. nih.gov

Advanced Analytical Characterization Techniques for Z Methyl 2 Acetamido 3 P Tolylacrylate and Its Products

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in asymmetric catalysis, providing a measure of the stereoselectivity of a reaction. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and quantifying their relative amounts.

In the context of the asymmetric hydrogenation of prochiral enamides like (Z)-methyl 2-acetamido-3-p-tolylacrylate, chiral chromatography is the standard method for ee determination of the resulting amino acid derivatives. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.

Key Aspects of Chiral Chromatography for this Analysis:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. For the analysis of the hydrogenation product of this compound, which is a derivative of phenylalanine, columns with these types of selectors are often effective.

Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomers. The specific ratio of the solvents is adjusted to control the retention times and resolution.

Detection: UV detection is frequently used, as the aromatic ring and the amide chromophore in the molecule allow for sensitive detection at specific wavelengths.

Analytical Technique Chiral Stationary Phase (Example) Mobile Phase (Typical) Detection Method Application
Chiral HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivatives)Hexane/Isopropanol mixtureUV-Vis SpectroscopyDetermination of enantiomeric excess of the hydrogenation product
Chiral GCCyclodextrin-based-Flame Ionization Detector (FID) or Mass Spectrometry (MS)Analysis of volatile derivatives of the product enantiomers

High-Resolution Mass Spectrometry in Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the elemental composition of unknown compounds and for elucidating the structures of reaction products. Its ability to provide highly accurate mass measurements allows for the confident identification of molecules.

When this compound undergoes a reaction, such as hydrogenation or other additions to the double bond, HRMS can be used to confirm the identity of the resulting product. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental formula of the product can be established with a high degree of certainty.

Example Application:

Following the asymmetric hydrogenation of this compound, the expected product is the corresponding saturated amino acid ester. HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of this product, confirming the successful addition of two hydrogen atoms across the double bond.

Ionization Technique Mass Analyzer Information Obtained Example m/z (Expected for Hydrogenation Product)
Electrospray Ionization (ESI)Time-of-Flight (TOF) or OrbitrapAccurate mass measurement and elemental compositionC13H17NO3 + H+
Electron Impact (EI)Magnetic Sector or QuadrupoleFragmentation pattern for structural elucidationMolecular ion and characteristic fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound and its products, various NMR experiments provide detailed information about the carbon-hydrogen framework and the stereochemistry.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the starting material, the vinylic proton signal is a key diagnostic peak.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the double bond are characteristic of the (Z)-isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial for determining the stereochemistry, including the (Z)-geometry of the double bond in the starting material. For the chiral products, NOE can help in assigning the relative stereochemistry.

NMR Experiment Information Gleaned for this compound
¹H NMRChemical shifts and coupling constants of vinylic, methyl, and amide protons.
¹³C NMRChemical shifts of sp² carbons of the double bond and the aromatic ring.
COSYCorrelation between coupled protons, confirming the p-tolyl group and the acrylate (B77674) backbone.
HSQCDirect correlation between protons and the carbons they are attached to.
HMBCLong-range correlations between protons and carbons, confirming the connectivity of the entire molecule.
NOESY/ROESYThrough-space correlation between the vinylic proton and the amide proton, confirming the (Z)-configuration.

X-ray Crystallography of Key Intermediates or Products

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural assignment.

For the study of reactions involving this compound, obtaining a crystal structure of a chiral product or a key intermediate complexed with a chiral catalyst can provide invaluable insights into the mechanism of stereoselectivity. The precise bond lengths, bond angles, and torsional angles can be determined, offering a detailed picture of the molecule's conformation in the solid state.

Data Obtainable from a Successful Crystallographic Analysis:

Unit Cell Dimensions: The dimensions of the repeating unit in the crystal lattice.

Space Group: The symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of the molecular geometry.

Absolute Stereochemistry: Unambiguous assignment of the R/S configuration of chiral centers.

Crystallographic Parameter Significance
Crystal SystemProvides information about the symmetry of the crystal.
Space GroupDetermines the arrangement of molecules in the crystal lattice.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack ParameterUsed to determine the absolute stereochemistry of a chiral molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.